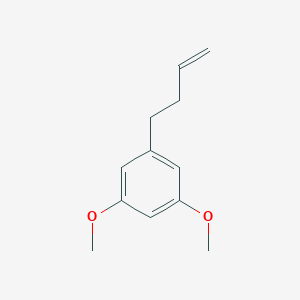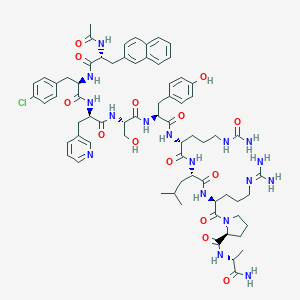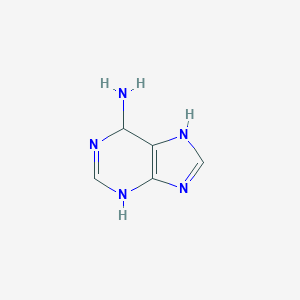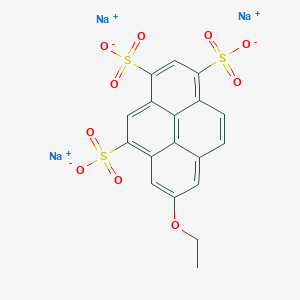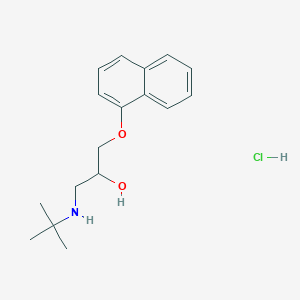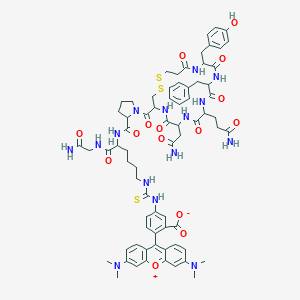
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) is a synthetic analog of the natural hormone vasopressin. It is commonly referred to as vasopressin with a fluorescent label. This compound is widely used in scientific research to study the mechanisms of action of vasopressin and its effects on biochemical and physiological processes.
Mécanisme D'action
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) acts on specific receptors in the brain and peripheral tissues. It binds to vasopressin V1a and V1b receptors, which are involved in the regulation of social behavior, stress responses, and blood pressure. This compound also binds to vasopressin V2 receptors, which are involved in the regulation of water balance and urine concentration.
Effets Biochimiques Et Physiologiques
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has a range of biochemical and physiological effects. It has been shown to increase social bonding and aggression in animals, as well as improve memory and learning. This compound also plays a role in the regulation of blood pressure, water balance, and stress responses. It has been used to investigate the effects of vasopressin on these processes in both animal and human studies.
Avantages Et Limitations Des Expériences En Laboratoire
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has several advantages for use in lab experiments. It allows for the visualization and tracking of vasopressin in living cells and tissues, which is not possible with the natural hormone. This compound also has a longer half-life than the natural hormone, allowing for longer-term studies. However, the fluorescent label may alter the activity of vasopressin and its receptors, which could affect the results of experiments.
Orientations Futures
There are several future directions for research on vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)). One area of interest is the role of vasopressin in the regulation of social behavior and its potential as a therapeutic target for social disorders such as autism and schizophrenia. Another area of interest is the use of vasopressin as a biomarker for the diagnosis and monitoring of diseases such as heart failure and diabetes. Additionally, further research is needed to fully understand the mechanisms of action of vasopressin and its effects on physiological processes.
In conclusion, vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) is a synthetic analog of the natural hormone vasopressin that has a wide range of applications in scientific research. Its use allows for the visualization and tracking of vasopressin in living cells and tissues, and it has been used to investigate the mechanisms of action of vasopressin and its effects on biochemical and physiological processes. While there are limitations to its use in lab experiments, vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has the potential to be a valuable tool in future research on social behavior, disease diagnosis, and the regulation of physiological processes.
Méthodes De Synthèse
The synthesis of vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) involves the chemical modification of the natural hormone vasopressin. The process involves the addition of a fluorescent label to the lysine residue at position 8 of the vasopressin molecule. This modification allows for the visualization and tracking of vasopressin in living cells and tissues.
Applications De Recherche Scientifique
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has a wide range of applications in scientific research. It is commonly used to study the mechanisms of action of vasopressin in the brain and the effects of vasopressin on social behavior, memory, and learning. This compound is also used to investigate the role of vasopressin in the regulation of blood pressure, water balance, and stress responses.
Propriétés
Numéro CAS |
123298-17-9 |
|---|---|
Nom du produit |
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))- |
Formule moléculaire |
C71H85N15O15S3 |
Poids moléculaire |
1484.7 g/mol |
Nom IUPAC |
5-[[6-[(2-amino-2-oxoethyl)amino]-5-[[1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-6-oxohexyl]carbamothioylamino]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C71H85N15O15S3/c1-84(2)42-18-23-46-56(34-42)101-57-35-43(85(3)4)19-24-47(57)62(46)45-22-17-41(33-48(45)70(99)100)77-71(102)75-28-9-8-13-49(63(92)76-37-60(74)90)80-68(97)55-14-10-29-86(55)69(98)54-38-104-103-30-27-61(91)78-51(32-40-15-20-44(87)21-16-40)65(94)81-52(31-39-11-6-5-7-12-39)66(95)79-50(25-26-58(72)88)64(93)82-53(36-59(73)89)67(96)83-54/h5-7,11-12,15-24,33-35,49-55H,8-10,13-14,25-32,36-38H2,1-4H3,(H16-,72,73,74,75,76,77,78,79,80,81,82,83,87,88,89,90,91,92,93,94,95,96,97,99,100,102) |
Clé InChI |
CPFMSSKPEGMFOD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)NC(=S)NCCCCC(C(=O)NCC(=O)N)NC(=O)C5CCCN5C(=O)C6CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=C(C=C8)O)C(=O)[O-] |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)NC(=S)NCCCCC(C(=O)NCC(=O)N)NC(=O)C5CCCN5C(=O)C6CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=C(C=C8)O)C(=O)[O-] |
Séquence |
CYFQNCPXG |
Synonymes |
1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))vasopressin TR-LVP vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
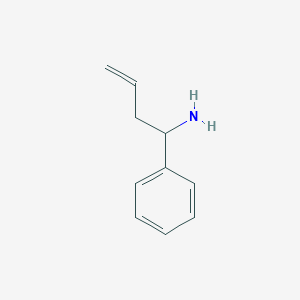
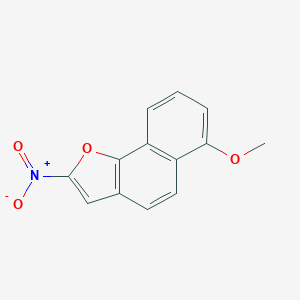
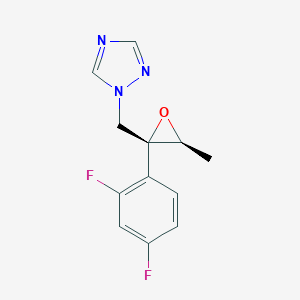
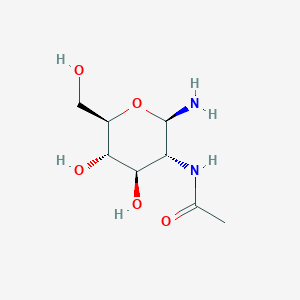
![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
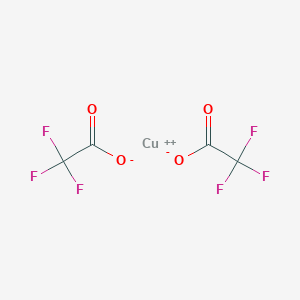
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
